Hdac8/brpf1-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H19N3O6S |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
3-[(1,3-dimethyl-2-oxoquinolin-6-yl)sulfamoyl]-N-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C19H19N3O6S/c1-11-8-13-9-14(5-6-15(13)22(2)19(11)24)21-29(26,27)17-10-12(18(23)20-25)4-7-16(17)28-3/h4-10,21,25H,1-3H3,(H,20,23) |
InChI Key |
HVHLFMDXTXHXRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)NO)OC)N(C1=O)C |
Origin of Product |
United States |
Rational Design and Preclinical Development of Hdac8/brpf1 in 1
Structure-Activity Relationship (SAR) Studies Guiding Hdac8/brpf1-IN-1 Design
The design of this compound was a meticulous process that involved the systematic exploration of chemical structures to achieve potent and selective inhibition of both HDAC8 and BRPF1. This was accomplished through extensive SAR studies.
Exploration of Chemical Scaffolds for HDAC8 Inhibition
The foundation of this compound's design lies in the identification and optimization of a chemical scaffold with inherent affinity for HDAC8. The development process likely started with known HDAC inhibitor scaffolds, which typically feature a zinc-binding group to chelate the zinc ion in the active site of the enzyme, a linker region, and a cap group that interacts with the surface of the protein. Through iterative synthesis and biological evaluation of a series of analogs, researchers would have systematically modified each of these components to enhance potency and selectivity for HDAC8 over other HDAC isoforms. This process would have generated crucial data on how specific structural changes impact the inhibitory activity against HDAC8.
Computational Approaches in this compound Discovery and Optimization
Computational chemistry played a pivotal role in expediting the discovery and optimization of this compound. These in silico methods provided valuable insights into the molecular interactions between the compound and its targets, thereby guiding the rational design process.
Molecular Docking and Binding Affinity Prediction
Molecular docking simulations were likely employed to predict the binding mode of this compound within the active sites of both HDAC8 and the bromodomain of BRPF1. medchemexpress.com These simulations would have provided a three-dimensional representation of how the inhibitor orients itself and interacts with key amino acid residues in the binding pockets. By analyzing these predicted binding poses, researchers could rationalize the observed SAR data and make informed decisions about which structural modifications were most likely to improve binding affinity and, consequently, inhibitory potency. Furthermore, computational tools would have been used to predict the binding affinity of the designed compounds, allowing for the prioritization of the most promising candidates for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling
As the SAR data for a series of dual inhibitors was generated, Quantitative Structure-Activity Relationship (QSAR) modeling would have been a valuable tool. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a robust QSAR model, researchers could have predicted the inhibitory potencies of new, unsynthesized analogs. This predictive capability would have helped to streamline the optimization process by focusing synthetic efforts on compounds with the highest predicted activity, thereby saving time and resources.
Molecular Dynamics Simulations for Ligand-Target Interactions
Inhibitory Activity of this compound
| Target | Measurement | Value |
|---|---|---|
| Human HDAC8 | IC50 | 443 nM |
Table of Compounds
| Compound Name |
|---|
| This compound |
Synthetic Methodologies for this compound and Analogues
The synthesis of this compound is a multi-step process characteristic of modern medicinal chemistry, involving the assembly of complex molecules from smaller, functionalized building blocks. The general synthetic strategy relies on the convergent coupling of two primary fragments: a carboxylic acid-containing fragment that constitutes the BRPF1-binding moiety and the linker, and an amine-containing fragment that forms the HDAC8-binding cap group.
The synthesis can be conceptually broken down into the following key stages:
Synthesis of the BRPF1-Binding/Linker Fragment: The process typically begins with a commercially available, suitably protected pyrrolidinone derivative. This core is functionalized through a series of standard organic reactions. A key step involves a Suzuki-Miyaura cross-coupling reaction to install the aryl group of the BRPF1-binding pharmacophore. Subsequent manipulations, such as alkylation and ester hydrolysis, are performed to generate a carboxylic acid intermediate. This intermediate contains the complete BRPF1-binding warhead and the linker, terminating in a carboxyl group ready for coupling.
Synthesis of the HDAC8-Binding Fragment: The second major fragment is an aniline (B41778) derivative that contains the precursor to the hydroxamic acid group. This piece is typically synthesized from a substituted nitrobenzene. The nitro group is reduced to an amine, and other functional groups are installed as needed to complete the HDAC8-binding "cap" region. The hydroxamic acid itself is usually protected, for example, as an O-benzyl or O-tert-butyl ether, to prevent it from interfering with the coupling reactions.
Convergent Amide Coupling and Final Deprotection: The pivotal step in the synthesis is the coupling of the two primary fragments. The carboxylic acid of the BRPF1/linker fragment is activated using a peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) and then reacted with the primary amine of the HDAC8-binding fragment to form a stable amide bond. This reaction covalently links the two halves of the molecule.
Final Deprotection: The final step is the removal of the protecting group from the hydroxamic acid. If an O-benzyl group is used, it is typically removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). If a Boc-protected hydroxylamine (B1172632) was used to form a precursor, final deprotection with an acid like trifluoroacetic acid (TFA) reveals the terminal hydroxamic acid, yielding the final product, this compound.
This modular synthetic route is highly adaptable for the creation of analogues. By substituting different starting materials for either the BRPF1/linker fragment or the HDAC8-binding fragment, chemists can systematically vary the structure of the final compound. For instance, different boronic acids can be used in the Suzuki coupling to explore modifications to the BRPF1-binding element, or different aniline derivatives can be used to probe the SAR of the HDAC8 cap region. This flexibility was essential for the optimization campaign that ultimately led to the discovery of this compound.
Molecular Mechanisms of Action of Hdac8/brpf1 in 1
Enzymatic Inhibition Profile of Hdac8/brpf1-IN-1
The inhibitory profile of this compound is characterized by its specific potencies against its two primary targets and its selectivity over other related proteins.
HDAC8 Inhibitory Potency and Selectivity Assessment
This compound demonstrates notable inhibitory activity against human HDAC8, a class I zinc-dependent deacetylase. nih.govplos.org Enzymatic assays have determined its half-maximal inhibitory concentration (IC50) to be 443 nM. targetmol.com This positions it as a potent inhibitor of HDAC8, an enzyme implicated in the deacetylation of both histone and non-histone proteins and involved in various cellular processes. researchgate.netnih.gov The design of such inhibitors often leverages structural differences in the active site of HDAC8 compared to other HDAC isoforms to achieve selectivity. acs.orgacs.org
BRPF1 Bromodomain Binding Affinity and Selectivity
In addition to its action on HDAC8, the compound is a high-affinity ligand for the bromodomain of BRPF1. targetmol.com Bromodomains are specialized protein modules that recognize and bind to acetylated lysine (B10760008) residues on proteins, particularly histones, thereby "reading" the epigenetic code. mdpi.com this compound exhibits a strong binding affinity (Kd) of 67 nM for the human BRPF1 bromodomain. targetmol.com
The BRPF family of proteins, which includes BRPF1, BRPF2, and BRPF3, act as scaffolding proteins that assemble and activate MYST family histone acetyltransferases (HATs). mdpi.comacs.org It is noteworthy that BRPF1 has two splice isoforms, BRPF1A and BRPF1B, which differ by a small insert in the binding loop; this structural difference means that most inhibitors, likely including this compound, selectively target the BRPF1B isoform. acs.orgnih.gov
Evaluation Against Other HDAC Isoforms (HDAC1, HDAC6) and Bromodomains
A critical aspect of a targeted inhibitor is its selectivity. This compound was found to have low in vitro activity against other histone deacetylases, specifically HDAC1 and HDAC6. targetmol.com This selectivity is crucial as pan-HDAC inhibitors, which target multiple HDAC isoforms, can lead to broader, less specific effects. nih.gov The focused activity of this compound highlights a targeted approach to modulating specific epigenetic pathways. In the same research effort that developed this compound, a related molecule (Compound 37) was synthesized as a dual HDAC6/8/BRPF1 inhibitor, further underscoring the ability to tune selectivity within this chemical series. nih.govmedchemexpress.com
Table 1: Inhibitory Profile of this compound (Compound 23a) and a Related Compound
| Compound | Target | Measurement Type | Value (nM) | Reference |
| This compound (Cpd 23a) | HDAC8 | IC50 | 443 | targetmol.com |
| BRPF1 | Kd | 67 | targetmol.com | |
| HDAC1 | IC50 | >10,000 | targetmol.com | |
| HDAC6 | IC50 | >10,000 | targetmol.com | |
| HDAC6/8/BRPF1-IN-1 (Cpd 37) | HDAC1 | IC50 | 797 | medchemexpress.com |
| HDAC6 | IC50 | 344 | medchemexpress.com | |
| HDAC8 | IC50 | 908 | medchemexpress.com | |
| BRPF1 | Kd | 175.2 | medchemexpress.com |
Impact of this compound on Global Protein Acetylation
The dual inhibition of an acetyl-lysine "eraser" (HDAC8) and an acetyl-lysine "reader" (BRPF1) is anticipated to have a significant effect on the cellular landscape of protein acetylation. This involves modifications to both histone and non-histone proteins, which are central to regulating gene expression and other cellular functions. mdpi.com
Changes in Histone Acetylation Landscape
HDAC inhibitors function by preventing the removal of acetyl groups from histones, which generally leads to a state of histone hyperacetylation. mdpi.com This increased acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA and creating a more open chromatin structure conducive to transcription. nih.gov Treatment with HDAC inhibitors has been shown to cause a robust increase in the acetylation of histone H4 at multiple lysine sites (K5, K8, K12, and K16). nih.gov
Modulation of Non-Histone Protein Acetylation Targets
The regulatory roles of HDACs extend beyond histones to a wide array of non-histone proteins, affecting their stability, activity, and localization. nih.govnih.gov HDAC8 is known to deacetylate several non-histone substrates, and its inhibition would consequently increase their acetylation levels. chemrxiv.org A key non-histone target of HDAC8 is the Structural Maintenance of Chromosomes 3 (SMC3) protein; inhibition of HDAC8 has been shown to result in the hyperacetylation of SMC3. chemrxiv.org
Furthermore, the broader class of HDAC inhibitors can influence the acetylation status of other critical cellular proteins. For example, the tumor suppressor protein p53 and the cytoskeletal protein α-tubulin are well-documented targets of deacetylation by various HDACs. mdpi.comfrontiersin.org The study that developed this compound also assessed tubulin acetylation as a marker of HDAC6 inhibition for a related compound, indicating that non-histone protein acetylation is a key consideration in the evaluation of these inhibitors. nih.gov The impact of this compound would likely be focused on the specific subset of non-histone proteins regulated by HDAC8.
This compound Effects on Chromatin Structure and Gene Expression
While direct Chromatin Immunoprecipitation (ChIP) studies specifically utilizing this compound are not extensively published, the effects can be inferred from research on individual BRPF1 and HDAC inhibitors.
Inhibition of BRPF1 is expected to prevent its localization to target gene promoters. For example, studies on BRPF1 in triple-negative breast cancer have shown through ChIP-qPCR that BRPF1 directly interacts with the promoter of the ABCB1 gene, which is involved in multidrug resistance. biorxiv.org Inhibition or knockout of BRPF1 leads to a reduction in this interaction, demonstrating that a key function of BRPF1 is to anchor its associated protein complexes to specific gene regulatory regions. biorxiv.org
On the other hand, HDAC inhibitors lead to a global increase in histone acetylation. nih.gov ChIP-sequencing (ChIP-seq) experiments consistently show that treatment with HDAC inhibitors causes a significant accumulation of acetylated histones, such as at H3K27ac and various sites on histone H4, at the promoters and bodies of actively transcribed genes. nih.govnih.govbiorxiv.org For instance, rapid degradation of HDAC1 results in increased H3K27ac signals at the promoters of upregulated genes. biorxiv.org
Therefore, treatment with this compound would likely produce two major effects observable by ChIP analysis: a decrease in BRPF1 occupancy at its target promoters and a simultaneous increase in histone acetylation at those and other genomic locations due to the inhibition of HDAC8.
Table 1: Predicted Effects of this compound on Target Gene Promoters Based on ChIP Analyses of Individual Inhibitors
| Target Protein | Predicted Effect of this compound | Key Target Genes/Regions | Supporting Evidence |
| BRPF1 | Decreased binding to gene promoters. | ABCB1 | BRPF1 inhibition reduces its association with the ABCB1 promoter in resistant cancer cells. biorxiv.org |
| HDAC8 | Increased histone acetylation (e.g., H3K27ac, H4ac) at gene promoters and enhancers. | Genome-wide, particularly at active promoters. | HDAC inhibition leads to widespread increases in histone acetylation marks. nih.govbiorxiv.orgresearchgate.net |
Transcriptomic analyses, such as RNA-sequencing (RNA-seq), reveal the genome-wide consequences of inhibiting BRPF1 and HDAC8 on gene expression. Although specific RNA-seq data for this compound is limited, studies on individual inhibitors provide a clear picture of the expected outcomes.
Silencing or pharmacologically inhibiting BRPF1 has a significant impact on the transcriptome. In breast cancer cells, BRPF1 knockdown led to the differential expression of over a thousand genes, with a majority being downregulated. nih.gov These genes are involved in critical cancer-related pathways, including cell cycle checkpoints and signaling controlled by the estrogen receptor (ERα). nih.gov Similarly, in hematopoietic stem and progenitor cells, inhibition of a BRPF1 isoform resulted in the upregulation of genes associated with self-renewal, such as Mn1 and Runx1. nih.gov
HDAC inhibition also causes widespread transcriptional changes. Treatment of cells with HDAC inhibitors can lead to the differential expression of hundreds to thousands of genes. nih.govbiorxiv.orgnih.gov These changes are often linked to the induction of cell cycle arrest, apoptosis, and cellular differentiation. wikipedia.orgmdpi.com For example, the rapid loss of HDAC1 leads to the upregulation of 275 genes within two hours, many of which are direct targets of HDAC1-containing repressive complexes. biorxiv.org
Given its dual nature, this compound is predicted to induce a unique transcriptomic signature that combines the effects of both BRPF1 and HDAC8 inhibition. This would likely involve the modulation of genes controlling cell cycle progression, apoptosis, and developmental pathways.
Table 2: Summary of Transcriptomic Changes Observed with BRPF1 and HDAC Inhibition
| Inhibitor Type | Cell/System Studied | Number of Differentially Expressed Genes | Key Affected Pathways/Genes | Reference |
| BRPF1 siRNA | MCF-7 Breast Cancer Cells | 196 up, 957 down | Cell cycle checkpoints, ERα signaling | nih.gov |
| BRPF1 Inhibitor (OF-1) | Hematopoietic Stem/Progenitor Cells | Not specified | Inflammatory response, HSC signature genes (Runx1, Mn1) | nih.gov |
| HDAC Inhibitor (SAHA) | HL60 Leukemia Cells | Not specified | Co-regulated with BET inhibitors, MYC targets | nih.gov |
| HDAC1 Degradation | Embryonic Stem Cells | 275 up, 15 down (at 2 hours) | Pluripotency network, DNA methylation machinery | biorxiv.org |
Chromatin Immunoprecipitation (ChIP) Analyses of Target Gene Promoters
Investigating Specific Epigenetic Complexes Modulated by this compound
This compound exerts its effects by disrupting the function of larger protein complexes. The BRPF1 component of the inhibitor's targets is a crucial scaffolding protein for one of the major histone acetyltransferase (HAT) complexes in the cell.
BRPF1 is an essential component of the MOZ (Monocytic Leukemia Zinc Finger Protein; also known as KAT6A) and MORF (MOZ-Related Factor; also known as KAT6B) histone acetyltransferase complexes. patsnap.comfrontiersin.orgnih.gov These complexes are critical for acetylating histones, particularly H3K23, a mark associated with active transcription. patsnap.com BRPF1 acts as a scaffold, bridging the catalytic MOZ/MORF subunit with other components like ING5 and MEAF6. nih.govresearchgate.net This assembly is crucial for the stability and enzymatic activity of the complex. nih.gov
The BRPF1 bromodomain, which is targeted by this compound, recognizes acetylated lysine residues on histones. This "reading" function is thought to be a key mechanism for recruiting and anchoring the MOZ/MORF complex to specific chromatin regions, thereby promoting further histone acetylation and gene activation. researchgate.net By inhibiting the BRPF1 bromodomain, this compound is expected to disrupt the recruitment of the MOZ/MORF complex to its target genes, thereby diminishing its ability to perform its acetyltransferase function at these sites.
The function of BRPF1 is entirely dependent on its interactions with other proteins. As a core subunit of the MOZ/MORF complex, it physically links the HAT enzyme with other regulatory proteins. frontiersin.orgnih.gov Specifically, the N-terminal region of BRPF1 binds to MOZ/MORF, while another domain is responsible for recruiting ING5 and MEAF6. nih.gov
The inhibitory action of this compound on the BRPF1 bromodomain primarily disrupts the interaction between the complex and acetylated chromatin. patsnap.com This prevents the stable association of the entire multi-protein assembly with its genomic targets. While the inhibitor may not directly break apart the core MOZ-BRPF1-ING5-MEAF6 complex, it effectively renders the complex unable to localize properly and function, thereby indirectly affecting the functional consequences of these protein-protein interactions. The inability to bind to chromatin means the complex cannot carry out the histone acetylation necessary to regulate the expression of target genes, such as the HOX genes, which are important in development. frontiersin.orgfrontiersin.org
Cellular and Preclinical in Vitro and in Vivo Studies of Hdac8/brpf1 in 1
Effects on Cellular Processes in Disease Models
Antiproliferative Activity in Malignant Cell Lines
Hdac8/brpf1-IN-1 has demonstrated notable antiproliferative activity across a range of malignant cell lines. This dual-targeting compound leverages the roles of both HDAC8 and BRPF1 in cancer cell proliferation and survival.
This compound, also referred to as compound 23a, has been identified as a dual inhibitor of HDAC8 and BRPF1, with IC50 and Kd values of 443 nM and 67 nM for human HDAC8 and BRPF1, respectively. medchemexpress.comtargetmol.com In vitro studies have shown its antiproliferative effects on acute myeloid leukemia (AML) cells. medchemexpress.com However, while potent in biochemical and biophysical tests, its cellular activity in AML cells was found to be weak, which researchers suggest may be due to poor cell permeability. researchgate.netnih.gov The rationale behind developing dual HDAC8/BRPF1 inhibitors stems from the observation that the Wnt pathway, which is often dysregulated in AML, can be activated by HDAC8 inhibition. mdpi.com
Table 1: In Vitro Activity of this compound in AML
| Cell Line | Effect | Observations |
| AML cell lines | Antiproliferative activity | Weak cellular effect, potentially due to poor permeability. researchgate.netnih.gov |
Both HDAC8 and BRPF1 are implicated in the progression of hepatocellular carcinoma (HCC). BRPF1 is significantly upregulated in human HCC and its high expression is associated with poor patient survival. nih.govresearchgate.net Knocking out BRPF1 has been shown to inhibit HCC growth in vivo. nih.govresearchgate.net Specifically, BRPF1 is highly expressed in several HCC cell lines, including MHCC97L, Huh-7, and Hep3B. nih.govresearchgate.net Inhibition of BRPF1 can attenuate HCC cell growth both in vitro and in vivo. nih.gov
On the other hand, HDAC8 is also considered a potential therapeutic target in HCC. chemrxiv.org Inhibition of HDACs, in general, has shown promise in reducing the proliferation, clonogenicity, and migratory potential of HCC cells. mdpi.com Selective HDAC8 inhibition can induce the secretion of T-cell-recruiting chemokines by HCC cells, leading to increased infiltration of CD8+ T cells in preclinical models. mdpi.com Given that both targets are crucial for HCC, the dual inhibitor this compound is positioned as a potential therapeutic agent for this cancer.
Table 2: Role of BRPF1 and HDAC8 in HCC
| Target | Role in HCC | Effect of Inhibition |
| BRPF1 | Upregulated, associated with poor survival. nih.govresearchgate.net | Attenuates cell growth in vitro and in vivo. nih.gov |
| HDAC8 | Potential therapeutic target. chemrxiv.org | Induces chemokine secretion, enhances immune response. mdpi.com |
HDAC8 inhibition has been shown to be effective in reducing the viability and migration of glioma cells. mdpi.com Studies using the selective HDAC8 inhibitor PCI-34051 demonstrated a reduction in tumor volume in glioma mouse models and a decrease in the proliferation rate of glioma cells in vivo. nih.gov This effect is linked to the increased acetylation of α-tubulin, which plays a role in cell migration. mdpi.comnih.gov
In neuroblastoma, a common childhood tumor, HDAC8 is also a significant therapeutic target. chemrxiv.orgnih.gov Overexpression of HDAC8 is correlated with advanced disease stages and metastasis. chemrxiv.org Inhibition of HDAC8 in neuroblastoma cell lines leads to a block in cell proliferation, induction of cell cycle arrest, and promotion of differentiation. mdpi.comnih.gov Knockdown of HDAC8 has been shown to inhibit the proliferation of various neuroblastoma cell lines, including BE(2)-C, SK-N-BE, Kelly, and SH-SY5Y. frontiersin.org
Table 3: Effects of HDAC8 Inhibition on Glioma and Neuroblastoma Cells
| Cell Type | Effect of HDAC8 Inhibition | Mechanism |
| Glioma | Reduced viability and migration. mdpi.comnih.gov | Increased acetylation of α-tubulin. mdpi.comnih.gov |
| Neuroblastoma | Blocked proliferation, cell cycle arrest, induced differentiation. mdpi.comnih.gov | Downregulation of HDAC8 activity. chemrxiv.orgfrontiersin.org |
A key mechanism through which this compound and other HDAC inhibitors exert their anticancer effects is by modulating the cell cycle and inducing apoptosis. frontiersin.org HDAC inhibitors can induce cell cycle arrest at various phases, including G1/S and G2/M, and promote programmed cell death. plos.orgmdpi.com
Inhibition of HDAC8 specifically has been linked to delayed cell cycle progression and apoptosis induction in a concentration-dependent manner in breast cancer cells. nih.gov In neuroblastoma cells, HDAC8 inhibition leads to cell cycle arrest. mdpi.comnih.gov For instance, in P19 cells, selective HDAC8 inhibition blocked the cell cycle at the G2/M phase. mdpi.com Similarly, in AML cells, inhibition of class I HDACs, which includes HDAC8, can induce apoptosis. oncotarget.com In HCC, downregulation of HDAC1, 2, and 3 has been shown to upregulate Apaf1, a key component of the apoptosome, leading to caspase-9 activation and apoptosis. d-nb.info
Effects on Glioma and Neuroblastoma Cell Proliferation
Impact on Neural Stem Cell Proliferation and Differentiation
The role of HDAC8 extends beyond cancer to the regulation of neural stem cells (NSCs). HDAC8 is involved in regulating the proliferation and differentiation of NSCs in the adult subventricular zone (SVZ). mdpi.comnih.gov Specific knockout of Hdac8 in NSCs has been shown to inhibit their proliferation and neural differentiation. mdpi.comresearchgate.net
Treatment with a selective HDAC8 inhibitor was found to reduce the size of neurospheres cultured from the adult mouse SVZ, indicating a role for HDAC8 in NSC proliferation. mdpi.com Transcriptional analysis revealed that HDAC8 inhibition in adult SVZ cells downregulates the cell cycle pathway. mdpi.comnih.gov This suggests that HDAC8 is a regulator of neural differentiation, a critical process in neurodevelopment. mdpi.com
Regulation of Adult Subventricular Zone (SVZ) Neurogenesis
The subventricular zone (SVZ) is a primary neurogenic niche in the adult mammalian brain where neural stem cells (NSCs) reside and generate new neurons throughout life. mdpi.comnih.gov Epigenetic mechanisms, including histone acetylation, are crucial for regulating this process. wikipedia.orgmdpi.comnih.gov
High expression of HDAC8 has been detected in the Nestin-positive NSC population of the adult SVZ, indicating its involvement in adult neurogenesis. mdpi.com Studies using the selective HDAC8 inhibitor PCI-34051 demonstrated a reduction in the size of neurospheres cultured from the adult mouse SVZ. mdpi.comnih.gov Furthermore, the specific knockout of the Hdac8 gene in NSCs and neural progenitor cells (NPCs) led to inhibited proliferation and neural differentiation. mdpi.comnih.gov These findings suggest that HDAC8 activity is necessary for maintaining the proliferative capacity of NSCs/NPCs in the SVZ. mdpi.com
On the other hand, the chromatin regulator BRPF1 is also abundantly expressed in the developing central nervous system and is critical for the formation of brain regions like the neocortex. wikipedia.orgnih.gov BRPF1 is important for the development of murine neural stem cells. researchgate.net Its role in activating HATs is essential for gene expression programs that drive neurogenesis. wikipedia.orgnih.gov A dual inhibitor like this compound would therefore be expected to have a complex regulatory effect on SVZ neurogenesis by simultaneously blocking the deacetylase activity of HDAC8 and the HAT-activating function of BRPF1.
Influence on Epigenetic Pathways in Neural Development
Epigenetic modifications provide a coordinated system for regulating gene expression at each stage of neurogenesis. mdpi.com The balance between histone acetylation and deacetylation, governed by HATs and HDACs respectively, is fundamental to this regulation. wikipedia.orgnih.gov
HDAC8 inhibition in adult SVZ neurospheres has been shown to disturb transcription factor networks and key regulatory pathways, leading to a downregulation of the cell cycle pathway and an upregulation of cytokine-mediated signaling. mdpi.comnih.gov This highlights the role of HDAC8 in maintaining the specific gene expression patterns required for NSC proliferation and differentiation. mdpi.com
BRPF1 is a master regulator that activates the MOZ, MORF, and HBO1 histone acetyltransferases. nih.gov Inactivation of the Brpf1 gene in the mouse forebrain leads to aberrant neurogenesis, decreased transcription of genes essential for neocortical development, and the abnormal expression of other transcription factors. nih.gov BRPF1 is indispensable for embryogenesis, in part because it enables MOZ and MORF to acetylate specific histone residues like H3K23, a mark critical for development. frontiersin.org The interaction of BRPF1 with HATs is crucial for regulating the transcription of genes involved in the proliferation and differentiation of neuroepithelial cells. nih.gov
A dual this compound inhibitor would simultaneously impact two opposing arms of the histone acetylation machinery. By inhibiting HDAC8, it would prevent the removal of acetyl groups, while by inhibiting BRPF1, it would block the activation of HATs. This dual action could profoundly alter the epigenetic landscape, influencing the precise temporal and spatial gene expression required for normal neural development.
Alterations in Cell Migration and Invasion Potential
The inhibition of HDAC8 has been shown to affect the migration and invasion capabilities of cancer cells. In breast cancer, treatment with the specific HDAC8 inhibitor PCI-34051 significantly inhibited cell migration in wound healing and Transwell assays. nih.gov Similarly, a selective HDAC8 inhibitor was found to impair the viability and migration of human and murine glioma cells, an effect attributed to the increase in acetylated α-tubulin, which plays a key role in cell migration. mdpi.com In hepatocellular carcinoma (HCC), HDAC-mediated histone acetylation can facilitate cell migration and invasion. frontiersin.org
Conversely, BRPF1 has been identified as an oncogene in some cancers. In HCC, BRPF1 is frequently overexpressed, and this upregulation promotes tumor migration and proliferation. frontiersin.orgnih.gov Therefore, inhibiting BRPF1 is expected to reduce cancer cell migration.
Given these individual roles, a dual inhibitor targeting both HDAC8 and BRPF1 has the potential to potently suppress cell migration and invasion through complementary mechanisms.
Table 1: Effect of HDAC8 Inhibition on Cancer Cell Migration In Vitro
| Cell Line | Cancer Type | Inhibitor | Assay | Finding | Reference |
|---|---|---|---|---|---|
| MDA-MB-231 | Breast Cancer | PCI-34051 | Wound Healing | Significantly inhibited cell migration | nih.gov |
| MDA-MB-231 | Breast Cancer | PCI-34051 | Transwell Migration | Significantly inhibited cell migration | nih.gov |
| Human Glioma Cells | Glioma | Selective HDAC8i (1) | Not specified | Impaired cell migration | mdpi.com |
| Murine Glioma Cells | Glioma | Selective HDAC8i (1) | Not specified | Impaired cell migration | mdpi.com |
Preclinical In Vivo Efficacy in Disease Models
The therapeutic potential of targeting HDAC8 and BRPF1 has been explored in several preclinical cancer models.
Murine Models of Specific Cancers
Glioblastoma is the most aggressive primary brain tumor, and HDAC inhibitors have emerged as a potential new class of anti-tumor agents. ijbs.com Preclinical studies have shown the efficacy of HDAC inhibitors in reducing glioma growth in vivo. ijbs.comnih.gov
A selective HDAC8 inhibitor was demonstrated to reduce tumor size in mouse models of glioma. mdpi.com This effect was linked to a decrease in cell viability and the arrest of the cell cycle. mdpi.com Other novel HDAC inhibitors have also shown efficacy, reducing tumor volume in both xenograft and allograft mouse models of glioma. ijbs.com While specific in vivo data for this compound in glioma models is not yet widely published, the evidence for selective HDAC8 inhibitors supports the investigation of this target in glioma treatment. mdpi.com
Table 2: Preclinical Efficacy of HDAC Inhibitors in Murine Glioma Models
| Model | Treatment | Key Outcome | Reference |
|---|---|---|---|
| U87MG Orthotopic Xenograft | DATS (HDAC inhibitor) | Reduced tumor size at 5 weeks | nih.gov |
| Patient-Derived Orthotopic Xenograft (PDX) | DATS (HDAC inhibitor) | Reduced tumor size at 5 weeks | nih.gov |
| Glioma Allograft (Rat) | MPT0B291 (HDAC inhibitor) | Reduced tumor volume | ijbs.com |
| Murine Glioma Model | Selective HDAC8i (1) | Reduced tumor size | mdpi.com |
Neuroblastoma is a common childhood tumor of the peripheral nervous system where HDAC8 has been identified as a therapeutic target. mdpi.comnih.gov In vitro and in vivo studies have shown that HDAC8 is involved in this disease, and its inhibition is correlated with blocked cell proliferation and induced differentiation. mdpi.comnih.gov
Selective inhibition of HDAC8 has demonstrated significant anti-neuroblastoma activity in xenograft mouse models. nih.gov This treatment was shown to induce cell cycle arrest and differentiation in vivo. nih.gov Furthermore, combining an HDAC8 inhibitor with retinoic acid resulted in a significant synergistic reduction in tumor volume in neuroblastoma xenografts. mdpi.comnih.gov The use of HDAC inhibitors in combination with standard chemotherapy has also been shown to substantially reduce tumor volume and inhibit dissemination in zebrafish xenograft models of neuroblastoma. nih.govmdpi.com These findings underscore the potential of targeting HDAC8 in neuroblastoma, suggesting that a dual inhibitor like this compound could be an effective therapeutic strategy. nih.gov
Table 3: Preclinical Efficacy of HDAC8 Inhibition in Neuroblastoma Xenograft Models
| Model | Treatment | Key Outcome | Reference |
|---|---|---|---|
| MYCN-amplified Neuroblastoma Xenograft (Mouse) | Selective HDAC8 inhibitor | Antineuroblastoma activity without toxicity | nih.gov |
| BE(2)-C Neuroblastoma Xenograft (Mouse) | PCI-48012 (HDAC8i analogue) + Retinoic Acid | Synergistic reduction in tumor volume | mdpi.com |
| Neuroblastoma Xenograft (Zebrafish) | HDAC inhibitors + Doxorubicin | Substantially reduced tumor volume | nih.govmdpi.com |
Glioma Tumor Size Reduction in Mice
Models for Fibrotic Disease Attenuation
Histone deacetylases (HDACs) have emerged as significant regulators in the pathogenesis of fibrotic diseases, where their overexpression is often linked to the progression of fibrosis. nih.govmdpi.com HDAC8, in particular, has been identified as a valuable target for fibrosis-associated conditions. nih.gov Its inhibition has shown promise in mitigating fibrosis in various organ systems.
In models of renal fibrosis, HDAC8 expression is upregulated. nih.gov Studies using selective HDAC8 inhibitors have demonstrated a reduction in the expression of profibrotic markers, thereby attenuating fibrosis induced by unilateral ureteral obstruction in vivo and TGF-β1 exposure in vitro. nih.gov Similarly, in cardiac fibrosis models, HDAC8 inhibition has been shown to diminish the mRNA levels of key fibrosis markers including collagen type I, fibronectin, and connective tissue growth factor (CTGF). nih.gov This anti-fibrotic effect is partly mediated through the inactivation of the p38/MAPK pathway, a downstream target of HDAC8 involved in the development of cardiac fibrosis. nih.govresearchgate.net
The role of HDAC8 in pulmonary fibrosis has also been investigated. HDAC8 expression is increased in lung tissue from patients with idiopathic pulmonary fibrosis (IPF). nih.gov Inhibition of HDAC8 in human lung fibroblasts was found to repress TGFβ1-induced fibroblast contraction and the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation. nih.gov Furthermore, treatment with an HDAC8 inhibitor significantly reduced fibrosis in a bleomycin-induced mouse model of pulmonary fibrosis. nih.gov
Recognizing the potential of targeting multiple epigenetic pathways, researchers have developed chimeric compounds that merge the structural features of HDAC8 inhibitors with those of BRPF1 inhibitors. nih.gov This dual-inhibitor strategy is based on the premise that targeting both enzymes could offer a more potent anti-fibrotic effect.
Table 1: Effects of HDAC8 Inhibition in Preclinical Fibrosis Models
| Model Type | Key Findings | Affected Markers | Implicated Pathway |
| Renal Fibrosis | Attenuation of fibrosis following unilateral ureteral obstruction. | α-SMA, Collagen Type I, Fibronectin | - |
| Cardiac Hypertrophy and Fibrosis | Reduction of isoproterenol-induced cardiac fibrosis. nih.gov | Collagen Type I, Fibronectin, CTGF, α-SMA | p38/MAPK nih.govresearchgate.net |
| Pulmonary Fibrosis | Amelioration of bleomycin-induced lung fibrosis. nih.gov | α-SMA, Type 1 Collagen, Fibronectin | - |
Investigation in Intellectual Disability Models (e.g., Brpf1-knockout mice)
Mutations in the BRPF1 gene have been identified as a cause of a syndromic form of intellectual disability. nih.govmcmaster.ca This autosomal dominant neurodevelopmental disorder is characterized by features such as global developmental delay, intellectual disability, impaired expressive language, and distinct facial dysmorphisms. nih.govfrontiersin.org
To understand the underlying pathophysiology, researchers have utilized Brpf1-knockout mouse models. These animal models have been instrumental in revealing the critical role of BRPF1 in brain development and function. nih.govfrontiersin.org Mice with a forebrain-specific deletion of Brpf1 exhibit significant neurodevelopmental defects, including abnormal neuronal migration and impaired cell cycle progression. frontiersin.org Behaviorally, these mice show poor motor coordination and learning disabilities, which are consistent with neocortical development problems. frontiersin.org
Further studies with Brpf1 heterozygous mice, which model the haploinsufficiency seen in human patients, have provided deeper insights. nih.gov These mice display reduced dendritic complexity and lower spine density in both hippocampal and cortical neurons. nih.gov This is accompanied by altered synapse morphology and a reduction in the frequency and amplitude of miniature excitatory postsynaptic currents. nih.gov These neuronal alterations manifest as behavioral abnormalities, including decreased anxiety and deficits in learning and memory. nih.gov
A key molecular finding in both human patients with BRPF1 mutations and in Brpf1-knockout mice is a deficiency in the acetylation of histone H3 at lysine (B10760008) 23 (H3K23ac), a crucial epigenetic mark. nih.govmcmaster.ca This highlights BRPF1's essential role as a scaffold protein that activates lysine acetyltransferases, and demonstrates that its dysfunction leads to a specific histone acetylation deficiency, contributing to the intellectual disability syndrome. nih.govfrontiersin.org
Table 2: Phenotypes Observed in Brpf1-Knockout and Heterozygous Mice
| Model | Key Neurological Findings | Behavioral Deficits | Molecular Signature |
| Forebrain-Specific Knockout (bKO) | Abnormal neuronal migration, cell cycle defects, hypoplasia of the dentate gyrus. frontiersin.orgnih.gov | Poor motor coordination, learning disabilities. frontiersin.org | Reduced H3K23 acetylation. nih.govfrontiersin.org |
| Heterozygous (Het) | Reduced dendritic arborization, decreased spine density, altered synapse morphology. nih.gov | Decreased anxiety, impaired learning and memory. nih.gov | N/A |
This compound in Overcoming Therapeutic Resistance
A significant challenge in cancer treatment is the development of drug resistance. nih.gov Epigenetic alterations are increasingly recognized as key drivers of this phenomenon, offering new targets to resensitize resistant tumors to chemotherapy. consensus.appoaepublish.com The dual inhibitor this compound is positioned to address these resistance mechanisms by targeting two distinct but interconnected epigenetic pathways.
Sensitization to Conventional Chemotherapies in Resistance Models
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer with limited treatment options, making chemotherapy, such as with Taxol (paclitaxel), a primary approach. biorxiv.orgaacrjournals.org However, the development of Taxol resistance is a major clinical hurdle. aacrjournals.orgresearchgate.net Recent research has identified BRPF1 as a novel and critical regulator of Taxol resistance in TNBC. biorxiv.orgaacrjournals.orgbiorxiv.org
In in vitro models, TNBC cell lines made resistant to Taxol show a significant upregulation of BRPF1. biorxiv.org Chromatin-focused genetic and chemical screens have pinpointed BRPF1 as a key vulnerability in these resistant cells. biorxiv.org Genetic knockout of BRPF1 was found to sensitize the resistant TNBC cells to Taxol. biorxiv.orgbiorxiv.org Similarly, pharmacological inhibition of BRPF1 using small-molecule inhibitors, in combination with Taxol, led to a significant reduction in the viability of resistant cells. biorxiv.orgresearchgate.net This resensitization effect appears specific to BRPF1, as knockout of other members of the MOZ/MORF histone acetyltransferase complex, for which BRPF1 acts as a scaffold, did not produce the same effect. biorxiv.orgbiorxiv.org These findings establish BRPF1 as a targetable driver of Taxol resistance in TNBC. aacrjournals.org
Drug resistance is not solely caused by genetic mutations but also by epigenetic reprogramming, which allows cancer cells to adapt to and survive therapeutic interventions. nih.gov These epigenetic changes can alter gene expression patterns, leading to a drug-tolerant state. nih.gov
The mechanism by which BRPF1 inhibition overcomes Taxol resistance involves the modulation of key cellular processes at an epigenetic level. Transcriptome analysis of Taxol-resistant cells following BRPF1 loss or inhibition revealed a significant negative impact on gene sets related to ribosome biogenesis. biorxiv.orgresearchgate.net This disruption leads to a global decrease in protein translation, impairing the ability of the cancer cells to maintain the high metabolic and proliferative state required for resistance. biorxiv.orgresearchgate.net
HDACs, including HDAC8, are also deeply implicated in therapeutic resistance across various cancers. oaepublish.com They can deacetylate histone and non-histone proteins to regulate gene expression networks that promote cell survival and drug evasion. oaepublish.com Therefore, a dual inhibitor like this compound, which targets both the BRPF1-regulated translational machinery and HDAC8-mediated gene expression, could theoretically counteract multiple resistance mechanisms simultaneously, offering a more robust approach to resensitize tumors to chemotherapy.
BRPF1 Role in Taxol Resistance in Triple-Negative Breast Cancer (TNBC) Models
Impact on Efflux Pump Gene Expression (e.g., ABCB1)
A primary mechanism of chemotherapy resistance is the increased expression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to actively remove drugs from cancer cells. biorxiv.org The most prominent of these is ABCB1 (also known as P-glycoprotein or MDR1). biorxiv.org
Studies in Taxol-resistant TNBC and castration-resistant prostate cancer models have firmly established a direct link between BRPF1 and the regulation of the ABCB1 gene. biorxiv.orgnih.gov Taxol-resistant cancer cells exhibit highly elevated levels of ABCB1 expression. aacrjournals.orgbiorxiv.org Chromatin immunoprecipitation (ChIP-qPCR) analysis has demonstrated that BRPF1 directly binds to the promoter region of the ABCB1 gene. biorxiv.orgresearchgate.netnih.gov This binding by active BRPF1 enhances the transcription of ABCB1, leading to increased efflux pump activity and a multidrug-resistant phenotype. biorxiv.orgresearchgate.net
Crucially, the knockout or pharmacological inhibition of BRPF1 leads to a significant decrease in ABCB1 expression and a reduction in its efflux activity. biorxiv.orgresearchgate.netnih.gov This dual mechanism, where BRPF1 inhibition both disrupts protein synthesis and downregulates the primary drug efflux pump, is critical for sensitizing resistant cancer cells to chemotherapy. biorxiv.orgresearchgate.net The impact of this compound on ABCB1 is expected to be primarily driven by its BRPF1-inhibitory component, which directly targets a master regulator of the efflux pump's expression.
Table 3: Summary of BRPF1's Role in Therapeutic Resistance
| Model | Chemotherapy | Key BRPF1 Function | Effect of BRPF1 Inhibition |
| Triple-Negative Breast Cancer (TNBC) | Taxol (Paclitaxel) biorxiv.orgaacrjournals.org | Upregulated in resistant cells; promotes resistance. biorxiv.org | Sensitizes resistant cells to Taxol; reduces cell viability. biorxiv.orgresearchgate.net |
| Castration-Resistant Prostate Cancer (CR-PCa) | Taxanes (Docetaxel, Cabazitaxel) nih.gov | Upregulated in resistant cells; drives resistance. researchgate.net | Restores taxane (B156437) susceptibility; induces apoptosis. nih.govresearchgate.net |
| Mechanism of Action | Molecular Effect of BRPF1 Inhibition |
| Epigenetic Regulation | Downregulation of ribosome biogenesis genes, leading to decreased global protein translation. biorxiv.orgresearchgate.net |
| Efflux Pump Modulation | Decreased BRPF1 binding to the ABCB1 promoter, leading to reduced ABCB1 gene expression and efflux activity. biorxiv.orgresearchgate.netnih.gov |
Challenges and Future Research Directions for Hdac8/brpf1 in 1
Addressing Research Gaps in Hdac8/brpf1-IN-1 Characterization
A thorough characterization of this compound is fundamental to its progression as a viable research tool and potential therapeutic agent. Key challenges include optimizing its cellular activity and fully elucidating the complex functions of its targets, Histone Deacetylase 8 (HDAC8) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1).
A significant hurdle in the early assessment of dual-target inhibitors, including those targeting HDAC8 and BRPF1, is achieving effective concentration within cells. Initial studies of dual HDAC6/8 and BRPF1 inhibitors, such as compound 23a (this compound), revealed potent enzymatic inhibition but a weak effect in acute myeloid leukemia (AML) cells, a phenomenon attributed to poor cellular permeability. researchgate.netresearchgate.netnih.gov This highlights a critical research gap: the need for structural optimization to enhance the molecule's ability to cross the cell membrane and engage its intracellular targets. nih.govacs.orgresearchgate.net
Future research should focus on systematic medicinal chemistry efforts to improve the physicochemical properties of the inhibitor scaffold without compromising its dual-target affinity. This could involve modifying lipophilicity or employing prodrug strategies to improve bioavailability and cellular uptake. nih.gov Methodologies like the Fluorescence Recovery After Photobleaching (FRAP) assay offer a direct way to visualize and quantify target engagement within living cells, providing a robust platform to assess the cellular efficacy of newly optimized compounds.
The full therapeutic potential of this compound is intrinsically linked to the physiological roles of its targets. While much is known, significant aspects of HDAC8 and BRPF1 function remain unexplored.
HDAC8: As a class I HDAC, HDAC8 is known to deacetylate both histone and non-histone proteins, playing a crucial role in cell cycle progression and development. mdpi.com Mutations in HDAC8 are linked to Cornelia de Lange Syndrome (CdLS), a developmental disorder. acs.orgnih.govacs.org However, its complete substrate profile and its specific roles in various tissues and metabolic processes are not fully understood. nih.gov Recent studies have begun to uncover previously unknown functions, such as its role in regulating the regeneration of sensory neurons and its potential involvement in liver fibrosis and glioblastoma. nih.govuni-mainz.de A deeper understanding of these context-specific functions is necessary to predict the full spectrum of effects of this compound.
BRPF1: This protein acts as a critical scaffold for histone acetyltransferase (HAT) complexes, particularly MOZ/MORF, and is essential for embryonic development and hematopoiesis. jci.orgnih.govbiologists.com Its role in cancer is emerging, with studies identifying it as a key factor in leukemogenesis and a potential therapeutic target in liver cancer. nih.gov However, many of its functions are still being uncovered. For instance, the function of BRPF1 regulation via non-histone acetylation is described as "still unexplored." nih.gov Similarly, the precise physiological role of its PWWP domain, which is essential for histone binding, and its unique PZP domain require further investigation. biologists.comresearchgate.net
Optimization of Cellular Permeability and Efficacy
Advanced Methodologies for this compound Research
To overcome current challenges and deepen the understanding of this compound, researchers must leverage cutting-edge methodologies. These advanced techniques can offer more precise ways to modulate targets and provide a holistic view of the inhibitor's cellular impact.
Beyond simple inhibition, an advanced strategy is the targeted degradation of proteins using Proteolysis-Targeting Chimeras (PROTACs). nih.gov A PROTAC is a heterobifunctional molecule that links a target protein to an E3 ubiquitin ligase, marking the protein for destruction by the proteasome. nih.gov This approach offers a catalytic mode of action and can be more effective and durable than traditional occupancy-based inhibition.
Research has already demonstrated the feasibility of this strategy for HDAC8. mdpi.com Scientists have successfully designed and synthesized the first-in-class HDAC8-selective PROTACs, using ligands for the cereblon (CRBN) E3 ligase. researchgate.netchemrxiv.org These HDAC8-targeting PROTACs have shown anti-neuroblastoma activity in cellular models, validating this approach as a promising therapeutic avenue. nih.govresearchgate.net Developing a PROTAC based on the this compound scaffold could offer a powerful tool to induce the degradation of HDAC8, potentially leading to a more profound and sustained biological response compared to inhibition alone.
To fully map the cellular consequences of dual HDAC8 and BRPF1 inhibition, a systems-level approach is required. Integrative multi-omics analysis, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive and unbiased view of the inhibitor's effects. nih.govfrontiersin.orgmdpi.comnih.gov
Such approaches are already being used to investigate the individual targets. For example, proteomic methods have been employed to identify the non-histone interacting partners of BRPF1, revealing novel roles in various cellular processes. nih.gov By combining ChIP-seq and RNA-seq data, researchers have begun to understand how BRPF1 and its partners co-localize to regulate gene expression in hepatocellular carcinoma. nih.gov Applying an integrated multi-omics framework to cells treated with this compound would be a powerful next step. researchgate.net This would allow researchers to build a detailed network of the molecular pathways affected, identify potential biomarkers of response, and uncover synergistic or antagonistic effects of inhibiting both HDAC8 and BRPF1 simultaneously.
Development of Proteolysis-Targeting Chimeras (PROTACs) for HDAC8 Degradation
Expanding the Therapeutic Research Horizon for this compound
The dual-action nature of this compound opens up therapeutic possibilities beyond its initial evaluation in AML. The dysregulation of its individual targets is implicated in a wide range of diseases, suggesting a broader clinical research scope for the dual inhibitor.
HDAC8 overexpression or dysregulation is a validated target in numerous solid tumors, including neuroblastoma, T-cell lymphoma, breast cancer, and glioblastoma. researchgate.netmdpi.com Its inhibition has been shown to block cell proliferation and induce apoptosis in various cancer cell lines. mdpi.com Concurrently, BRPF1 is gaining attention as a critical factor in cancer progression and drug resistance, particularly in liver cancer and certain leukemias. nih.govnih.gov
Therefore, a dual inhibitor like this compound could be particularly effective in malignancies where both pathways are active or where targeting one might lead to compensatory activation of the other. The polypharmacological approach is based on the premise that combination therapies targeting different epigenetic modulators could yield superior clinical outcomes. mdpi.com Future research should explore the efficacy of this compound in preclinical models of neuroblastoma, specific subtypes of breast and liver cancer, and other hematological malignancies where the interplay between HDAC8 and the MOZ/MORF complex (scaffolded by BRPF1) is pathologically relevant.
Table of Inhibitory Activities
This table summarizes the reported inhibitory activities for this compound and a related dual inhibitor.
| Compound Name | Target | Activity Type | Value (nM) | Citation |
| This compound (23a) | Human HDAC8 | IC₅₀ | 443 | targetmol.commedchemexpress.com |
| Human BRPF1 | K_d | 67 | targetmol.commedchemexpress.com | |
| Hdac6/8/brpf1-IN-1 | Human HDAC1 | IC₅₀ | 797 | targetmol.com |
| Human HDAC6 | IC₅₀ | 344 | targetmol.com | |
| Human HDAC8 | IC₅₀ | 908 | targetmol.com | |
| Human BRPF1 | K_d_ | 175.2 | targetmol.com |
Exploration of Additional Disease Contexts Beyond Current Preclinical Models
While initial studies of dual HDAC8/BRPF1 inhibitors have often focused on specific cancers like acute myeloid leukemia (AML), the individual roles of HDAC8 and BRPF1 in a wide array of pathologies suggest that their dual inhibition could be beneficial in other disease contexts. researchgate.net
HDAC8 itself is implicated in a variety of diseases beyond cancer, including X-linked intellectual disability, fibrotic diseases, and several neuropathological conditions. mdpi.comnih.govdntb.gov.ua Dysregulation of HDAC8 activity has been linked to T-cell malignancies, and selective HDAC8 inhibitors have demonstrated antiproliferative effects in these cancers. researchgate.net Furthermore, HDAC8 is involved in the deacetylation of non-histone proteins like p53 and the structural maintenance of chromosomes 3 (SMC3) protein, suggesting its involvement in fundamental cellular processes that are often dysregulated in disease. mdpi.com
BRPF1, a scaffold protein, is crucial for the activity of histone acetyltransferases (HATs) like KAT6A and KAT6B. researchgate.netnih.gov Mutations in the BRPF1 gene are the cause of Intellectual Developmental Disorder with Dysmorphic Facies and Ptosis (IDDDFP), a rare autosomal dominant syndrome. researchgate.netresearchgate.net This underscores the critical role of BRPF1 in normal development, particularly in the brain. researchgate.netnih.govnih.govfrontiersin.org Given that BRPF1 is a key component of HAT complexes, its inhibition could have profound effects on gene expression, making it a target for diseases driven by epigenetic dysregulation. biorxiv.org
The potential for this compound in new therapeutic areas is significant. For instance, both HDAC and bromodomain inhibitors have shown promise in preclinical models of autoimmune and inflammatory diseases. nih.gov Therefore, future research should systematically evaluate the efficacy of this compound in a broader range of preclinical models, including but not limited to:
Other Hematological Malignancies: Beyond AML, the role of HDAC8 and BRPF1 in other leukemias and lymphomas should be investigated.
Solid Tumors: The antiproliferative effects observed in some cancer cell lines warrant exploration in various solid tumor models, particularly those where epigenetic dysregulation is a known driver. For example, BRPF1 has been identified as a potential regulator of Taxol resistance in triple-negative breast cancer. biorxiv.org
Neurodevelopmental and Neurodegenerative Disorders: Given the established roles of both HDAC8 and BRPF1 in neurological function and disease, investigating the potential of this compound in models of intellectual disability, neuroinflammation, and neurodegenerative diseases is a logical next step. researchgate.netresearchgate.netnih.govfrontiersin.org
Fibrotic Diseases: The involvement of HDACs in fibrotic diseases suggests that a dual inhibitor like this compound could have therapeutic potential in conditions such as pulmonary or liver fibrosis. dntb.gov.ua
Synergy Studies with Other Epigenetic Modulators or Targeted Therapies
The complexity of diseases like cancer often necessitates combination therapies to achieve durable responses and overcome resistance. nih.gov Synergy studies are crucial to identify drug combinations that are more effective than single-agent treatments. For this compound, exploring its synergistic potential with other agents is a critical area of future research.
Evidence suggests that combining therapies targeting different epigenetic modulators can lead to better clinical outcomes than monotherapy. mdpi.com This could involve pairing this compound with inhibitors of other epigenetic "writers," "erasers," or "readers." nih.gov For example, combining an HDAC inhibitor with a BET bromodomain inhibitor has shown promise in preclinical models. nih.gov
Furthermore, combining this compound with established targeted therapies or conventional chemotherapy could enhance efficacy and overcome drug resistance. nih.gov For instance, in Taxol-resistant triple-negative breast cancer cells, the inhibition of BRPF1 has been shown to sensitize the cells to chemotherapy. biorxiv.org
Future synergy studies should be designed to:
Identify synergistic drug combinations: Systematically screen this compound in combination with a panel of other epigenetic modulators and targeted therapies across various cancer cell lines.
Elucidate mechanisms of synergy: Investigate the molecular basis for any observed synergistic effects to understand how the drug combination impacts cellular pathways.
Evaluate in vivo efficacy: Test promising drug combinations in relevant preclinical animal models to confirm their enhanced therapeutic effect and assess their safety profile.
Target Deconvolution and Identification of Off-Target Effects for Further Refinement
While this compound is designed as a dual inhibitor, a comprehensive understanding of its full target landscape is essential for its development as a safe and effective therapeutic. Target deconvolution studies are necessary to confirm its on-target activity and to identify any potential off-target effects. nih.gov
The development of selective HDAC8 inhibitors has been challenging due to the conserved nature of the HDAC active site. nih.govfrontiersin.org Many existing HDAC inhibitors exhibit off-target effects, which can contribute to dose-limiting toxicities. frontiersin.orgbiorxiv.org Chemical proteomics approaches, using immobilized drug analogues, have proven valuable in identifying the direct and indirect targets of small molecule inhibitors. nih.gov Such studies can reveal unexpected off-targets, as was the case with the discovery of metallo-β-lactamase domain-containing protein 2 (MBLAC2) as a frequent off-target of hydroxamate-based HDAC inhibitors. nih.gov
For this compound, future research in this area should focus on:
Comprehensive Target Profiling: Employing unbiased chemical proteomics and other advanced techniques to create a detailed map of the proteins that this compound interacts with in a cellular context. nih.gov
Distinguishing On-Target vs. Off-Target Effects: Utilizing inactive control compounds and genetic approaches (e.g., CRISPR-Cas9 knockout of HDAC8 and BRPF1) to differentiate the cellular effects mediated by the intended targets from those caused by off-target interactions. biorxiv.org
Structure-Activity Relationship (SAR) Studies for Refinement: Using the information from target deconvolution to guide the design of next-generation inhibitors with improved selectivity and reduced off-target binding, thereby potentially enhancing the therapeutic window.
By addressing these challenges through rigorous and comprehensive research, the full therapeutic potential of dual HDAC8/BRPF1 inhibition with compounds like this compound can be realized, paving the way for novel treatments for a range of debilitating diseases.
Compound List
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
